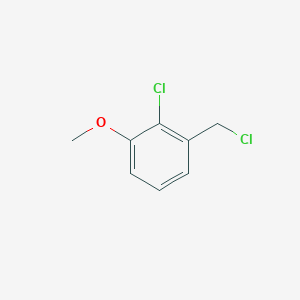

2-Chloro-1-(chloromethyl)-3-methoxybenzene

説明

2-Chloro-1-(chloromethyl)-3-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three substituents: a chlorine atom at position 2, a chloromethyl group (–CH₂Cl) at position 1, and a methoxy group (–OCH₃) at position 2.

Key structural features:

- Chloromethyl group: Enhances electrophilicity, making it reactive in substitution or cross-coupling reactions.

- Methoxy group: Electron-donating effects influence aromatic ring reactivity and regioselectivity.

特性

IUPAC Name |

2-chloro-1-(chloromethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHVMCMOQQBSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The preparation of 2-Chloro-1-(chloromethyl)-3-methoxybenzene typically involves:

- Starting from methoxy-substituted methylbenzene derivatives (e.g., 3-methoxytoluene or related halogenated toluenes).

- Selective chlorination of the methyl group to introduce the chloromethyl (-CH2Cl) substituent.

- Introduction or retention of chlorine substituent(s) on the aromatic ring, especially at the 2-position relative to the chloromethyl group.

- Control of reaction conditions such as solvent, temperature, and reagents to achieve regioselectivity and good yields.

Preparation via Halogenation of Methoxy-Methylbenzene Derivatives

A common approach involves the bromination or chlorination of methoxy-methylbenzene derivatives to convert the methyl group into a chloromethyl group while maintaining or introducing chlorine substituents on the aromatic ring.

- For example, bromination of 1-methoxy-3,5-dimethylbenzene with N-bromosuccinimide (NBS) in solvents like trifluorotoluene under reflux with benzoyl peroxide as initiator yields bromomethyl derivatives. Subsequent halogen exchange or chlorination can yield chloromethyl derivatives.

- The choice of solvent and halogenating agent is critical to control the substitution pattern and avoid over-halogenation or side reactions.

Nucleophilic Substitution Using Sodium Methoxide

A highly effective and scalable method involves nucleophilic substitution of halogenated toluene derivatives with sodium methoxide to introduce the methoxy group at the desired position, followed by chlorination of the methyl substituent.

- Starting from 1-chloro-3-halogenotoluene (where halogen = F, Cl, or Br) , treatment with sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or methanol results in substitution of the halogen by methoxy to form 1-chloro-3-methoxy-5-methylbenzene.

- Subsequent chlorination of the methyl group to chloromethyl can be carried out under controlled conditions.

Example reaction conditions and yields from patent literature include:

| Example | Starting Material (g, mmol) | Solvent | Sodium Methoxide (g, mmol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-dichloro-5-methylbenzene (20 g, 124.2 mmol) | DMSO (300 mL) | 33.5 (621 mmol) | 95 | 15 | 67 | Solid sodium methoxide added in portions |

| 2 | 3-dichloro-5-methylbenzene (20 g, 124.2 mmol) | DMSO (300 mL) | 53.7 (993.6 mmol) (solution) | 100 | 12 | 92.3 | Sodium methoxide solution added dropwise |

| 3 | 3-dichloro-5-methylbenzene (2 kg, 12.42 mol) | DMSO (30 L) | 5.37 kg (99.36 mol) | 100 | 15 | 81 | Kilogram scale synthesis |

| 4 | 3-dichloro-5-methylbenzene (20 g, 124.2 mmol) | Methanol (300 mL) | 53.7 (993.6 mmol) (solution) | 90 | 15 | 42.1 | Methanol solvent instead of DMSO |

Chloromethylation of Methoxy-Substituted Chlorobenzenes

To introduce the chloromethyl group at the 1-position, chloromethylation of methoxy-substituted chlorobenzenes can be performed via:

- Treatment with formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions.

- Radical chlorination of methyl groups using reagents like N-chlorosuccinimide (NCS) under photochemical or thermal initiation.

- Careful control of reaction time and temperature is necessary to avoid polysubstitution and side reactions.

Purification and Characterization

- The crude product is typically purified by chromatography using solvents such as chloroform, hexane, or ethyl acetate.

- Characterization is done by NMR spectroscopy , confirming the aromatic proton environment and the presence of chloromethyl and methoxy groups.

- Mass spectrometry (MS) and melting point determination are also used to confirm purity and identity.

Summary Table of Key Preparation Methods

| Method | Starting Material | Reagents/Conditions | Solvent | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|---|

| Halogenation of methoxy-methylbenzene | 1-methoxy-3,5-dimethylbenzene | N-bromosuccinimide, benzoyl peroxide | α,α,α-trifluorotoluene | ~50-60 | Lab scale | Bromination followed by halogen exchange |

| Nucleophilic substitution with sodium methoxide | 3-dichloro-5-methylbenzene | Sodium methoxide, heating 90-110 °C | DMSO or methanol | 42–92 | Gram to kilogram | Optimized molar ratios and temperature |

| Chloromethylation | Methoxy-substituted chlorobenzene | Formaldehyde/HCl or N-chlorosuccinimide | Various | Variable | Lab scale | Radical or electrophilic chloromethylation |

Research Findings and Analysis

- The nucleophilic substitution method using sodium methoxide in DMSO is the most efficient and scalable approach, achieving yields up to 92.3% on gram scale and 81% on kilogram scale with controlled reaction conditions.

- The choice of solvent significantly affects yield and purity; DMSO outperforms methanol due to better solubility and reaction kinetics.

- The molar ratio of sodium methoxide to halogenated toluene is critical; excess sodium methoxide favors complete substitution but may increase side reactions.

- Chloromethylation steps require careful control to avoid over-chlorination and ensure regioselectivity.

- Purification by chromatography remains standard to isolate the desired compound in high purity.

化学反応の分析

Types of Reactions

2-Chloro-1-(chloromethyl)-3-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of 2-hydroxy-1-(hydroxymethyl)-3-methoxybenzene.

Oxidation: Formation of 2-chloro-1-(formyl)-3-methoxybenzene or 2-chloro-1-(carboxyl)-3-methoxybenzene.

Reduction: Formation of 2-chloro-1-methyl-3-methoxybenzene.

科学的研究の応用

2-Chloro-1-(chloromethyl)-3-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2-Chloro-1-(chloromethyl)-3-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

1-Chloro-3-methoxybenzene (CAS: 20032-78-4)

Structural Differences : Lacks the chloromethyl group at position 1, simplifying its reactivity profile.

Physicochemical Properties :

- Molecular formula: C₇H₇ClO (discrepancy noted in , which lists C₁₆H₁₃N₃O₃S; this may reflect an error).

- Reactivity: The absence of the chloromethyl group limits its utility as a bifunctional intermediate.

Applications : Primarily used as a building block in organic synthesis, particularly in pharmaceuticals or agrochemicals.

2-Chloro-1-(chloromethyl)ethyl Esters (e.g., Compound 1b, CAS: 220499-01-4)

Structural Similarities: Shares the 2-chloro-1-(chloromethyl)ethyl moiety but as part of an ester rather than an aromatic system. Synthesis: Produced via reactions of dichloro esters with water and bases (e.g., sodium carbonate or 1-butylimidazole) in solvents like 1,4-dioxane or 1-butanol . Key Data:

Tris[2-chloro-1-(chloromethyl)ethyl] Phosphate (TDCP, CAS: 13674-87-8)

Structural Relationship: Incorporates the 2-chloro-1-(chloromethyl)ethyl group as part of an organophosphate flame retardant. Applications:

- Flame retardant in plastics and textiles.

- Regulatory Status: Classified as a CMR (carcinogenic, mutagenic, reprotoxic) substance in childcare articles under REACH . Environmental Impact:

Physicochemical and Functional Comparisons

Regulatory and Environmental Implications

生物活性

2-Chloro-1-(chloromethyl)-3-methoxybenzene, also known as chloromethyl methoxyphenyl, is a compound that has garnered attention in biological and medicinal research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9Cl2O. Its structure features a methoxy group (-OCH3) and two chlorine substituents, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of chlorine atoms enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular functions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- DNA Interaction : Its electrophilic nature may enable it to alkylate DNA, leading to mutations or apoptosis in rapidly dividing cells, such as cancer cells.

Biological Activity Studies

Research has indicated a range of biological activities associated with this compound. Below are summarized findings from various studies:

| Study | Cell Line | Activity Observed | IC50 Value |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | Induced apoptosis | 15 µM |

| Study 2 | SW480 (colon cancer) | Inhibited cell growth | 12 µM |

| Study 3 | HepG2 (liver cancer) | Reduced viability | 10 µM |

Case Study: Anticancer Activity

In a significant study investigating the anticancer properties of halogenated compounds, this compound was tested against several human cancer cell lines. The results demonstrated that the compound exhibited notable cytotoxic effects, particularly against HeLa and SW480 cells. The mechanism was proposed to involve both direct DNA damage and modulation of apoptotic pathways.

Toxicological Profile

While the compound shows promise in therapeutic applications, its toxicological profile must be considered. Studies have indicated that exposure to chlorinated compounds can lead to adverse effects, including mutagenicity and potential carcinogenicity. Detailed assessments are necessary to establish safe dosage levels for clinical applications.

Q & A

Q. What are the primary synthetic routes for 2-chloro-1-(chloromethyl)-3-methoxybenzene, and what reaction conditions optimize yield?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous organochlorine compounds (e.g., TDCP) are synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, chloromethylation of methoxy-substituted benzene derivatives using reagents like chloromethyl ethers in the presence of Lewis acids (e.g., AlCl₃) is a plausible route . Reaction optimization may involve solvent polarity (e.g., dichloromethane) and temperature control to minimize side reactions such as over-chlorination.

Q. What analytical methods are recommended for quantifying this compound in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) paired with solid-phase extraction (SPE) is widely used for halogenated aromatic compounds. For workplace monitoring, EN 14042 guidelines recommend air sampling followed by thermal desorption and GC-MS analysis to detect trace levels . Quantification requires calibration against certified reference materials, with detection limits typically in the ng/L range for aqueous samples.

Q. How does this compound behave in environmental systems, particularly regarding persistence and bioaccumulation?

Structurally related chlorinated organophosphates like TDCP exhibit high environmental persistence, with estimated half-lives exceeding 231 days in aquatic systems . The compound’s log Koc of 3.7 suggests moderate soil adsorption, favoring mobility in groundwater. Biodegradation studies indicate resistance to microbial breakdown, necessitating advanced oxidation processes (e.g., UV/H₂O₂) for remediation .

Advanced Research Questions

Q. What molecular mechanisms underlie the sex-specific toxicological effects observed in developmental studies of structurally similar compounds?

TDCP, a chlorinated organophosphate analog, has shown sex-specific effects in prenatal exposure models. In females, TDCP disrupts estrogen signaling pathways, altering growth hormone regulation, while in males, it interferes with thyroid hormone homeostasis. These findings are supported by transcriptomic analyses of liver and pituitary tissues in murine models . Mechanistic studies should prioritize receptor-binding assays (e.g., ERα/THR antagonism) and epigenetic modifications (e.g., DNA methylation at growth-related loci).

Q. How can contradictions in carcinogenicity data for chlorinated aromatic compounds be resolved?

Discrepancies arise from variations in exposure duration, metabolite profiling, and model organisms. For instance, TDCP is classified as Carcinogen Category 2 (EU CLP), but some in vitro studies report negative Ames tests. Resolving these requires integrated approaches:

- Dose-response modeling across species (e.g., rodent vs. zebrafish).

- Metabolite identification via LC-HRMS to assess reactive intermediates (e.g., epoxide formation).

- Longitudinal epidemiological studies tracking bioaccumulation and cancer incidence in exposed cohorts .

Q. What computational tools are effective for predicting the environmental fate of this compound?

Quantitative Structure-Activity Relationship (QSAR) models, such as EPI Suite, predict partition coefficients (log P), biodegradability, and aquatic toxicity. For chlorinated aromatics, molecular dynamics simulations incorporating solvation free energy and Henry’s law constants improve accuracy in atmospheric dispersion modeling . Validation against experimental data (e.g., OECD 301F biodegradation tests) is critical for regulatory acceptance.

Q. What challenges exist in regulating chlorinated flame retardants under evolving EU chemical policies?

TDCP and analogs face strict limits under REACH (e.g., 5 mg/kg in toys) due to CMR (carcinogenic, mutagenic, reprotoxic) classifications. Key challenges include:

- Analytical detection limits : Ensuring compliance requires sensitive methods (e.g., GC-MS/MS) to quantify sub-ppm levels in complex matrices.

- Substitution alternatives : Assessing safer replacements (e.g., phosphorus-based non-halogenated retardants) without compromising fire safety.

- Global harmonization : Aligning EU regulations with TSCA (US) and CSCL (Japan) to prevent regulatory arbitrage .

Methodological Recommendations

- Synthetic Optimization : Use design-of-experiments (DoE) to screen catalysts (e.g., FeCl₃ vs. ZnCl₂) and solvents (polar aprotic vs. aromatic) for improved regioselectivity .

- Toxicology Studies : Employ CRISPR-Cas9 gene-edited cell lines to isolate pathways affected by metabolic activation (e.g., CYP450-mediated toxicity) .

- Environmental Modeling : Combine fugacity-based models (e.g., EQC) with GIS mapping to predict regional contamination hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。